molecular formula C14H24ClNO3 B3085961 Butyl[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride CAS No. 1158411-36-9

Butyl[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride

Cat. No. B3085961
M. Wt: 289.8 g/mol
InChI Key: DPQPZPPRKPLPQR-UHFFFAOYSA-N
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Description

Butyl[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride is a chemical compound with the molecular formula C14H24ClNO3 . It is also known by its IUPAC name 2-methyl-N-(2,4,5-trimethoxybenzyl)-2-propanamine . The compound has a molecular weight of 253.34 .


Molecular Structure Analysis

The InChI code for Butyl[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride is 1S/C14H23NO3/c1-14(2,3)15-9-10-7-12(17-5)13(18-6)8-11(10)16-4/h7-8,15H,9H2,1-6H3 . This indicates the specific arrangement of atoms and bonds in the molecule.


Physical And Chemical Properties Analysis

Butyl[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not available in the search results .

Scientific Research Applications

Synthesis and Chemical Properties

  • A method for synthesizing enantiomerically pure tert-butyl(methyl)phenylsilanes, which are important in pharmaceuticals and materials science, has been developed using similar compounds (Jankowski, Schaumann, Wicha, Zarecki, & Adiwidjaja, 1999).
  • Research on the reactions of pyrylium salts with nucleophiles, including primary aliphatic amines like n-butyl, has been conducted. These reactions are significant in the synthesis of various organic compounds (Toma & Balaban, 1966).

Catalysis and Reactions

  • A study described the use of molecular oxygen catalyzed by copper(II) chloride–amine hydrochloride systems for the synthesis of alkyl-substituted p-benzoquinones from phenols, which are key intermediates in many chemical processes (Shimizu, Watanabe, Orita, Hayakawa, & Takehira, 1992).
  • An efficient method for the synthesis of amides from methylarenes and amines, using FeSO4·7H2O as a catalyst, was developed. This method provides a greener approach to the synthesis of primary, secondary, and tertiary amides (Karimi, Saberi, Azizi, Ghonchepour, & Heydari, 2015).

Analytical and Spectroscopic Applications

  • Research on 2,4,6-trimethoxyphenyl tert-butyl nitrone (MO)3PBN has shown its usefulness as a detector of hydroxyl radicals in the presence of peroxides, superoxide, and peroxyl radicals. This is important for understanding radical-mediated chemical reactions (Janzen, Dubose, & Kotake, 1990).

Material Science and Engineering

Safety And Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

N-[(2,4,5-trimethoxyphenyl)methyl]butan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3.ClH/c1-5-6-7-15-10-11-8-13(17-3)14(18-4)9-12(11)16-2;/h8-9,15H,5-7,10H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPQPZPPRKPLPQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=CC(=C(C=C1OC)OC)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyl[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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